Thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S, Array | |
| Record name | THIOPHENE | |
| Source | CAMEO Chemicals | |
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| Record name | THIOPHENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4 | |
| Record name | Thiophene, dimer | |
| Source | CAS Common Chemistry | |
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| Record name | Thiophene, hexamer | |
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| Record name | Polythiophene | |
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| Record name | Thiophene, pentamer | |
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| Record name | Thiophene, tetramer | |
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| Record name | Thiophene, trimer | |
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DSSTOX Substance ID |
DTXSID8026145 | |
| Record name | Thiophene | |
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Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
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Physical Description |
Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C | |
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| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none | |
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| Record name | Thiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Density |
1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06 | |
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Vapor Density |
2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
110-02-1 | |
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| Record name | Thiophene | |
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| Record name | THIOPHENE | |
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Melting Point |
-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C | |
| Record name | THIOPHENE | |
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| Record name | THIOPHENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THIOPHENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Advanced Synthetic Methodologies for Thiophene and Its Derivatives
Traditional and Established Synthetic Routes
Traditional methods for thiophene synthesis typically involve the introduction of a sulfur atom into an open-chain precursor that already contains the complete carbon skeleton, or functionalization of a pre-existing this compound nucleus derpharmachemica.com. These methods often rely on condensation and cyclization reactions.
The Gewald reaction, first reported by Gewald in 1966, is a common route for synthesizing 2-aminothiophenes derpharmachemica.com. This method involves the base-catalyzed condensation of a ketone (or aldehyde or 1,3-dicarbonyl species) with an activated nitrile (such as a β-ketonitrile or malononitrile) and elemental sulfur, followed by cyclization derpharmachemica.commdpi.comuobaghdad.edu.iq. The mechanism typically begins with a Knoevenagel condensation to form an acrylonitrile, which is then thiolated at the methylene (B1212753) position, followed by cyclization and protonation to yield the 2-aminothis compound derpharmachemica.commdpi.comresearchgate.net.
Modern improvements to the Gewald reaction aim to enhance efficiency and expand substrate scope. These improvements include the use of microwave irradiation, solid support, ionic liquids, and heterogeneous catalysts, which can lead to reduced reaction times and improved yields mdpi.comumich.edu. For instance, some studies have achieved high yields (57-95%) in short reaction times (e.g., 30 minutes) under microwave radiation researchgate.net. The use of inorganic bases in tetrahydrofuran (B95107) (THF)/water mixtures has also been shown to suppress byproduct formation researchgate.net.
Table 1: Representative Conditions and Outcomes for Gewald Reaction Improvements
| Improvement Type | Key Reagents/Conditions | Noted Benefits | Yield Range | Reaction Time |
| Microwave Irradiation | Ketone, β-ketonitrile, S, base, microwave | Reduced reaction time, improved yields | 57-95% researchgate.net | 30 min researchgate.net |
| Solvent-Free/Catalytic Base | Ketone, activated nitrile, S, catalytic morpholine | Catalytic in base, similar yields to solution | Similar to solution mdpi.com | Varied mdpi.com |
| Inorganic Base in THF/Water | Ylidene malononitriles, S, inorganic base | Suppresses byproduct formation | Not specified researchgate.net | Not specified researchgate.net |
The Paal-Knorr this compound synthesis involves the condensation of 1,4-dicarbonyl compounds with a sulfur source to yield thiophenes derpharmachemica.comuobaghdad.edu.iqorganic-chemistry.orgpharmaguideline.com. Traditionally, phosphorus pentasulfide (P₂S₅) was employed as the sulfurizing agent derpharmachemica.comorganic-chemistry.orgpharmaguideline.com. However, P₂S₅ also acts as a dehydrating agent, which can lead to the formation of furan (B31954) as a byproduct derpharmachemica.comorganic-chemistry.org.
To address this, alternative sulfur sources like Lawesson's reagent and bis(trimethylsilyl) sulfide (B99878) have been developed derpharmachemica.comorganic-chemistry.org. The mechanism is believed to involve the sulfurization of the 1,4-dicarbonyl compound, producing a thioketone intermediate, rather than proceeding through a furan intermediate wikipedia.org.
The Fiesselmann this compound synthesis is a named reaction that enables the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org. This reaction involves the condensation of thioglycolic acid or its derivatives with α,β-acetylenic esters in the presence of a base uobaghdad.edu.iqwikipedia.orgyoutube.com. The process involves a series of base-catalyzed 1,4-conjugate addition reactions, leading to the formation of a thioacetal, followed by cyclization derpharmachemica.comwikipedia.org.
Variations of the Fiesselmann synthesis exist, such as starting from cyclic β-ketoesters and thioglycolic acid, which can yield monoadducts or thioacetals depending on the presence of alcohol wikipedia.org. The reaction has also been extended to synthesize thiophenes bearing boronate and carboxylate ester groups by utilizing ynone trifluoroborate salts core.ac.uk.
The Hinsberg this compound synthesis involves two consecutive aldol (B89426) condensations between a 1,2-dicarbonyl compound (such as an α-diketone, α-ketoester, or α-ketoaldehyde) and diethyl thiodiacetate derpharmachemica.comuobaghdad.edu.iqresearchgate.netyoutube.com. This reaction typically occurs in the presence of a strong base rrbdavc.org. The initial product is often an ester-acid, formed via a Stobbe-type mechanism, which is then usually hydrolyzed to an isolated diacid derpharmachemica.comresearchgate.net. Subsequent decarboxylation, often achieved by heating with copper at elevated temperatures (e.g., 300°C), can yield the desired this compound youtube.com.
Metal-Catalyzed Approaches
Metal-catalyzed reactions offer highly efficient and selective routes to thiophenes and their derivatives, often allowing for the formation of complex structures with precise control.
Palladium catalysis plays a significant role in the synthesis of this compound derivatives, particularly for carbon-carbon bond formation.
Stille Coupling: This cross-coupling reaction involves the reaction of an organotin reagent (typically an organostannane) with an organic halide or triflate, catalyzed by palladium fishersci.se. For this compound synthesis, Stille coupling is widely used to introduce aryl, alkenyl, or alkyl groups onto the this compound ring, providing access to highly substituted thiophenes.
Suzuki Coupling: Suzuki coupling, another palladium-catalyzed cross-coupling reaction, involves the reaction of an organoboron compound (e.g., boronic acid or ester) with an organic halide or triflate wikidata.org. This method is highly versatile for creating C-C bonds with this compound derivatives, offering good functional group tolerance and often utilizing less toxic reagents compared to Stille coupling.
C-H Arylation: Palladium-catalyzed C-H arylation allows for the direct functionalization of this compound rings by coupling them with aryl halides or other aryl sources, bypassing the need for pre-functionalized this compound starting materials fishersci.no. This approach offers atom economy and simplifies synthetic routes by directly activating C-H bonds.
Heterocyclodehydration: While less commonly associated with direct this compound ring formation, palladium catalysis can be involved in transformations that lead to this compound derivatives through cyclization and dehydration processes. For example, some palladium-catalyzed cyclizations of sulfur-containing precursors could lead to this compound rings, though direct "heterocyclodehydration" as a primary method for this compound ring formation via palladium is not as broadly documented as the cross-coupling reactions.
Table 2: Overview of Palladium-Catalyzed Reactions for this compound Derivatives
| Reaction Type | Key Reagents/Substrates | Typical Products | Advantages |
| Stille Coupling | Organotin reagents, organic halides/triflates | Aryl, alkenyl, alkyl substituted thiophenes | Versatile for diverse substitutions |
| Suzuki Coupling | Organoboron compounds, organic halides/triflates | Aryl, alkenyl substituted thiophenes | Good functional group tolerance, less toxic reagents |
| C-H Arylation | This compound, aryl halides/sources | Directly arylated thiophenes | Atom economy, simplified synthesis |
Copper-Catalyzed Reactions (e.g., S-Alkenylation)
Copper catalysis has emerged as a valuable tool for constructing this compound rings. An efficient synthetic route involves the copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes americanelements.comfishersci.it. This methodology provides a straightforward approach to variously substituted thiophenes, including di-, tri-, and tetrasubstituted derivatives, often in excellent yields. The process is characterized by its simplicity, cost-effectiveness, and tolerance for a wide array of substituent groups and patterns.
Indium and Rhodium Catalysis
Transition metal catalysis, beyond copper, also plays a significant role in this compound synthesis. Rhodium-catalyzed reactions, for instance, offer highly efficient and regioselective pathways to substituted thiophenes. A notable example is the rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes, which proceeds via a Rh thiavinyl carbene intermediate to yield highly substituted thiophenes americanelements.com. While the search results mention indium catalysis in a general context of metal-catalyzed heterocyclization, specific detailed findings for indium catalysis in this compound synthesis were not explicitly provided in the same depth as rhodium or copper.
Nickel-Catalyzed Polymerization (e.g., Kumada Catalyst-Transfer Polycondensation)
Nickel catalysis is a highly effective strategy for the controlled synthesis of polythiophenes, which are crucial in electronic materials due to their conductive properties. The Kumada Catalyst-Transfer Polycondensation (CTP) is a particularly efficient method, enabling the production of polythiophenes with high molecular weights, controlled polydispersities, and end-group control.
Studies on nickel-catalyzed polymerization of this compound derivatives have utilized catalyst precursors such as Ni(cod)(dq) (COD: 1,5-cyclooctadiene; DQ: duroquinone). This approach has been shown to reduce the formation of undesired homocoupling byproducts, which are often problematic with nickel(II) catalysts. The mechanism of this compound CTP has been extensively studied, revealing that it proceeds via a living chain-growth polymerization, where the metal catalyst remains attached to the nascent polymer chain throughout the process. Experimental and computational evidence has characterized square planar η²-Ni(0)-thiophene species as critical intermediates, confirming the viability of C,C-η² bound intermediates and providing an electronic rationale for their stability, which is essential for living polymerizations. Furthermore, C,S-κ² species may also be relevant in nickel-catalyzed CTP of thiophenes.
Another nickel-catalyzed approach is the direct arylation polymerization of di- and tri-thiophene heteroaryls with poly(hetero)aryl halides. Utilizing an earth-abundant nickel(II) bipyridine catalyst in combination with lithium hexamethyldisilazide as a base, this method yields highly cross-linked organic polymers in high yields (34% to 99%).
Metal-Free Synthetic Methodologies
The development of metal-free synthetic methodologies for this compound derivatives is driven by the desire to minimize metal toxicity and advance green chemistry principles. These approaches often involve controlled reaction conditions and readily available reagents.
Cyclization of Functionalized Alkynes (e.g., S-Containing Alkyne Substrates)
Innovative approaches to the regioselective synthesis of substituted thiophenes from acyclic precursors are largely based on the heterocyclization of functionalized alkynes wikidata.orgnih.gov. This methodology allows for the construction of the this compound ring with desired substitution patterns in a regiospecific and atom-economical manner, often in a single step wikidata.orgnih.gov.
Key examples include the cyclization of S-containing alkyne substrates. The iodocyclization of suitably functionalized alkynes is a significant synthetic tool for directly preparing iodine-containing thiophenes from readily available sulfur-containing alkynes wikidata.org. Another method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, leading to substituted thiophenes wikidata.orgnih.gov. This cyclization is catalyzed by PdI₂ in conjunction with excess KI and can occur in solvents like methanol (B129727) or ionic liquids wikidata.orgnih.gov.
Utilization of Potassium Sulfide or Elemental Sulfur as Sulfur Sources
Potassium sulfide (K₂S) and elemental sulfur (S₈) are frequently employed as sulfur sources in metal-free this compound synthesis americanelements.comfishersci.it. For instance, the reaction of substituted buta-1-enes with potassium sulfide provides an atom-economical and transition-metal-free route to thiophenes via the cleavage of multiple C-H bonds americanelements.com. This strategy can also be applied to synthesize thiophenes from 1,4-diaryl-1,3-dienes americanelements.com.
Elemental sulfur (S₈) or potassium ethyl xanthate (EtOCS₂K) can be used in a metal-free dehydration and sulfur cyclization of alkynols to yield various substituted thiophenes americanelements.com. This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) and its subsequent addition to alkynes americanelements.com. Optimization studies for this method have identified iodine as an effective promoter and N-methyl-2-pyrrolidone (NMP) as an ideal solvent, ensuring high yields and accommodating a broad substrate scope with various functional groups.
Heterocyclization of Bromoenynes
The heterocyclization of bromoenynes offers a transition-metal-free and environmentally sustainable strategy for this compound synthesis through a sulfuration/cyclization process wikidata.orgnih.govamericanelements.com. This method utilizes inexpensive and safe potassium ethyl xanthate (EtOCS₂K) as a thiol surrogate in a mixed solvent system, typically involving tetrabutylphosphonium (B1682233) bromide and water americanelements.com. This approach provides a range of substituted thiophenes in moderate to good yields. Additionally, 2,3,4,5-tetrasubstituted thiophenes can be prepared under mild conditions via electrophilic heterocyclization with ammonium (B1175870) iodide (NH₄I) and EtOCS₂K.
Annulation Protocols (e.g., [4+1]-thioannulation)
Annulation protocols are powerful synthetic strategies that involve the formation of a new ring by connecting two or more molecular fragments. In this compound synthesis, these methods allow for the construction of the this compound ring with desired substitution patterns in a regioselective and atom-economical manner, often in a single step nih.gov.
A prominent example is the [4+1]-thioannulation strategy. Recent advancements include the efficient and transition-metal-free [4+1]-thioannulation of sulfonyl-tethered 1,3-enynes with sodium sulfide (Na₂S) in the presence of cesium carbonate (Cs₂CO₃), yielding 2,4-disubstituted thiophenes in good to high yields. researchgate.net Another approach involves the [3+2] S-annulation process, where 1,4-zwitterionic thiolates react with activated alkynes to synthesize poly-substituted thiophenes with excellent yields. rsc.org Furthermore, Rh(II)-mediated domino [4+1]-annulation of α-cyanothioacetamides using diazoesters has been developed as a new entry for the synthesis of multisubstituted thiophenes. researchgate.net
Radical Ring-Opening Reactions
Radical ring-opening reactions offer an alternative pathway for constructing this compound derivatives by cleaving existing cyclic structures. This methodology often allows for the formation of complex this compound scaffolds from readily available precursors.
One notable example involves a radical ring-opening reaction between 2-substituted cyclobutanone (B123998) oxime esters and enaminothiones, proceeding via C-C bond cleavage to yield substituted this compound derivatives. rsc.org Additionally, this compound ring-opening processes have been observed in reactions of 2-chloro-6-((substituted)amino)-3-nitro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxylate with N'-(aryl)benzothiohydrazides under basic conditions, leading to novel thiadiazoline-sulfanylthiopyran hybrids. ju.edu.joresearchgate.net The involvement of transition metals has also been explored in facilitating new pathways for this compound ring opening. acs.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot process to form a single product, incorporating significant portions of all starting materials. MCRs are highly valued in this compound synthesis due to their time-saving nature, step-economy, and high atom economy, often eliminating the need for intermediate isolation. tandfonline.comresearcher.life
Various MCRs have been developed for this compound synthesis, including metal-catalyzed, Lewis base-catalyzed, base-catalyzed, and catalyst-free processes. tandfonline.comresearcher.life The Gewald reaction is a classic example, involving an amine-catalyzed Knoevenagel-type condensation followed by an intramolecular ring closure in the presence of elemental sulfur. rsc.org Research findings demonstrate the synthesis of this compound hybrids from the base-mediated reaction of cyclohexan-1,4-dione with malononitrile (B47326) and benzaldehyde (B42025) analogs. tandfonline.com Another efficient one-pot, three-component reaction involves the Knoevenagel condensation of carbonyl compounds and malononitrile/ethyl cyanoacetate, followed by the insertion of sulfur, catalyzed by eggshell/Fe₃O₄ nanoparticles, yielding 2-aminothis compound derivatives. tandfonline.com Furthermore, the synthesis of 2-nitrothiophenes has been achieved through a multicomponent reaction involving 1,3-dicarbonyl compounds, nitromethane, and elemental sulfur. rsc.org An efficient one-pot synthesis of trisubstituted thiophenes has also been reported via the reaction of 3-morpholino-3-thioxopropanenitrile, cyclohexyl isocyanide, and α-haloketones in water. tandfonline.com Solvent-free ionic liquids have also been utilized to immobilize multicomponent syntheses, providing a greener procedure for this compound derivatives. nih.gov
Iodocyclization Reactions
Iodocyclization reactions are a powerful tool for the formation of iodinated this compound derivatives, often proceeding under mild conditions. These reactions typically involve the nucleophilic attack on an alkyne moiety in the presence of an iodine source.
A direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives enables the synthesis of 3-iodothiophenes. This process smoothly converts various substrates into the corresponding 3-iodothis compound (B1329286) derivatives in good yields by reaction with molecular iodine (I₂) in the presence of sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) (MeCN) at room temperature. rsc.orgorganic-chemistry.orgespublisher.com Another method involves the synthesis of 2,3-disubstituted this compound derivatives from substituted benzene (B151609) having a 1,3-dienyl bromide moiety upon reaction with potassium sulfide (K₂S) in the presence of iodine. rsc.org Halocyclization of alkynoic thioesters, acting as S-nucleophiles, with N-halosuccinimides (NIS, NBS), followed by oxidative aromatization with the same reagent, enables a one-pot synthesis of thiophenes. organic-chemistry.org Additionally, the iodocyclization of 2-methylthiophenylacetylenes leads to the formation of 3-iodobenzothiophenes. unipa.it
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly applied in organic synthesis to minimize environmental impact, reduce waste, and enhance sustainability. mdpi.compandawainstitute.com In this compound synthesis, this translates to developing methods that are more atom-economical, use less hazardous solvents, and require less energy.
Solvent-Free Methods
Solvent-free methods are a key aspect of green chemistry, eliminating the need for traditional organic solvents, thereby reducing waste generation, simplifying workup procedures, and often leading to more favorable reaction kinetics due to higher reactant concentrations. internationaljournalcorner.comua.esresearchgate.netchemistrydocs.com
Examples of solvent-free this compound synthesis include the microwave-assisted Suzuki coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as a solid support. This approach offers a rapid, efficient, and environmentally friendly route to this compound oligomers. scilit.comacs.orgresearchgate.net Another method involves the reaction of aryl methyl ketones with elemental sulfur to selectively produce 2,4-substituted thiophenes, mediated by 1,3-bis(carboxymethyl)imidazolium chloride as a heterogeneous catalyst under solvent-free conditions. researchgate.netua.es A highly efficient and environmentally friendly protocol has also been developed for the microwave-assisted, solvent-free synthesis of azolo[1,5-a]pyrimidine incorporated this compound moiety, utilizing sodium persulfate as an oxidant. researchgate.net Furthermore, solvent-free ionic liquids have been employed in multicomponent syntheses of this compound derivatives, offering a greener alternative. nih.gov
Use of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are recognized as green and sustainable alternatives to conventional organic solvents due to their unique properties, including low volatility, recyclability, non-toxicity, biodegradability, ease of preparation, and often lower cost. rsc.orgnih.govmdpi.cominternationaljournalcorner.comacs.orgresearchgate.netinternationaljournalcorner.com
In this compound synthesis, imidazolium (B1220033) ionic liquids have been used as reaction media for the synthesis of this compound derivatives. rsc.orgpsu.edu The synthesis of 2,3,4-trisubstituted this compound derivatives has been reported using a basic ionic liquid prepared from choline (B1196258) chloride and urea (B33335) as a catalyst. internationaljournalcorner.cominternationaljournalcorner.com Deep eutectic solvents, such as a mixture of choline chloride (ChCl) and glycerol (B35011) (Gly), have been successfully employed for the heterocyclodehydration and iodocyclization of 1-mercapto-3-yn-2-ols, leading to thiophenes and 3-iodothiophenes in good to high yields. mdpi.comresearchgate.net Additionally, a palladium-catalyzed this compound-aryl direct coupling reaction via C-H bond activation has been demonstrated in a choline chloride/urea deep eutectic solvent, highlighting its utility as a green, convenient, and inexpensive reaction medium. acs.org Microwave-assisted S-alkylation of thiophenes has also been explored for the synthesis of new this compound-based ionic liquids. thieme-connect.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of this compound and its derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times and improved yields. The principle behind MAOS involves the direct absorption of microwave energy by polar molecules, leading to rapid heating and accelerated reaction kinetics.
Research has demonstrated the efficacy of MAOS in various this compound synthesis applications. For instance, the microwave irradiation of starting materials containing this compound moieties has been shown to dramatically reduce reaction times and increase product yields. In one reported synthesis of a fused 1,2,4-triazine (B1199460) derivative bearing this compound, microwave irradiation completed the reaction in just 2.0 minutes with a 98% yield, compared to 2 hours of reflux yielding 62% in conventional methods. mdpi.com
MAOS has also been successfully applied to the solvent-free synthesis of this compound oligomers via Suzuki coupling reactions. This approach provides a rapid and environmentally friendly route for preparing highly pure this compound oligomers. For example, quaterthis compound was obtained in 6 minutes with a 65% isolated yield by reacting 2-bromo-2,2′-bithis compound with bis(pinacolato)diboron. Similarly, quinquethis compound was synthesized in 11 minutes with a 74% isolated yield from dibromoterthis compound and thienylboronic acid. researchgate.net The use of aluminum oxide as a solid support facilitated the optimization of reaction conditions, including time, temperature, catalyst, and base. researchgate.net
Furthermore, microwave assistance has been employed in palladium(II)-catalyzed C-H acylation of thiophenes with aldehydes, enabling the synthesis of various (cyclo)alkyl/aryl thienyl ketones. This method reduced reaction times from 1-3 hours to 15-30 minutes, leading to improved yields of up to 92%. Positional selectivity was achieved through the use of 2-pyridinyl and 2-pyrimidyl ortho-directing groups at the C-2 position of the this compound scaffold. rsc.org The synthesis of 3-aminobenzo[b]this compound scaffolds also benefited from microwave dielectric heating, shortening reaction times from 17 hours to 15 minutes while maintaining good yields. rsc.org
The following table summarizes selected examples of this compound derivative synthesis using MAOS:
| This compound Derivative Synthesized | Reaction Type / Method | Key Outcome (Time/Yield) | Reference |
| Fused 1,2,4-Triazine Derivative | Microwave Irradiation | 2.0 min, 98% yield (vs. 2 hrs, 62%) | mdpi.com |
| Quaterthis compound | Solvent-free Suzuki Coupling | 6 min, 65% yield | researchgate.net |
| Quinquethis compound | Solvent-free Suzuki Coupling | 11 min, 74% yield | researchgate.net |
| (Cyclo)alkyl/aryl Thienyl Ketones | Pd-catalyzed C-H Acylation | 15-30 min, up to 92% yield (vs. 1-3 hrs) | rsc.org |
| 3-Aminobenzo[b]this compound | Microwave Dielectric Heating | 15 min (vs. 17 hrs) | rsc.org |
Transition-Metal-Free Protocols
The development of transition-metal-free protocols for synthesizing this compound and its derivatives represents a significant advancement towards more sustainable and cost-effective chemical processes. These methods circumvent the need for expensive, often toxic, or difficult-to-remove metal catalysts, aligning with principles of green chemistry.
Several innovative transition-metal-free approaches have been reported for this compound construction and functionalization:
Sulfur-Mediated Cyclizations: this compound derivatives can be synthesized from 1,3-diynes through a facile single-step protocol involving elemental sulfur and sodium tert-butoxide (NaOtBu). This reaction proceeds via a plausible mechanism where a trisulfur radical anion acts as a key intermediate. organic-chemistry.org Another atom-economical method involves the reaction of substituted buta-1-enes or 1,4-diaryl-1,3-dienes with potassium sulfide, enabling the synthesis of thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org Additionally, a mild, metal-free, and base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate (B1230152) yields substituted thiophenes via a tandem allylic substitution/deacetylative 5-exo-dig-thiocycloisomerization. organic-chemistry.org Metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or potassium O-ethyl xanthate (EtOCS2K) also provide various substituted thiophenes in good yields. organic-chemistry.org A general approach for the metal-free synthesis of multisubstituted this compound derivatives from tert-cyclobutanols and elemental sulfur via C-S bond formation under air has also been developed, demonstrating good functional group tolerance. researchgate.net
Borane-Catalyzed C-H Activation: A regiocontrolled and transition-metal-free approach to access exclusively 3-borylated this compound derivatives utilizes the commercially available B-chlorocatecholborane (ClBcat) reagent. ClBcat acts as a carbophilic Lewis acid, activating the alkyne in readily synthesized (Z)-organylthioenynes. This boron-induced activation initiates formal thioboration and subsequent sulfur dealkylation, leading to the formation of 3-borylated thiophenes in good yields. These borylated products are amenable to diverse downstream functionalization reactions, including C-C bond formation through cross-coupling, azidation, bromination, and C-H activation. nih.gov This method highlights the potential of main-group catalysts to mimic transition metal systems for C-H bond functionalization, particularly for electron-rich thiophenes. ulaval.ca
Oxidative C-H/C-H Coupling: Direct C-H/C-H coupling of water-soluble thiophenes has been achieved using potassium peroxymonosulfate (B1194676) (PPS) as a mild and inexpensive catalyst in aqueous media. This protocol offers a promising route to biocompatible this compound oligomers by eliminating complicated multi-step reactions and avoiding transition metals. iyte.edu.tr The broader field of metal-free oxidative C-H bond functionalization has seen significant progress, enabling the formation of C-C or C-hetero bonds (e.g., C-S) without metal catalysts, driven by environmental concerns and the desire for sustainability. researchgate.net
Other Metal-Free Cyclizations: In an environmentally sustainable strategy, inexpensive and safe EtOCS2K was used as a thiol surrogate in a mixed solvent (tetrabutylphosphonium bromide and H2O) for the chemoselective heterocyclization of bromoenynes, providing substituted thiophenes in good yields. organic-chemistry.org
These transition-metal-free protocols represent a crucial step towards greener and more efficient synthetic routes for this compound compounds, reducing environmental impact and production costs.
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) has emerged as a highly advantageous and sustainable methodology for the synthesis of this compound-based conjugated polymers. This approach directly couples (hetero)aryl halides with C-H bonds of (hetero)arenes, eliminating the need for pre-functionalized monomers (e.g., organometallic reagents used in Suzuki or Stille couplings), thereby reducing synthetic steps and waste generation. researchgate.netnih.govrsc.org
Key aspects and findings regarding DArP for this compound and its derivatives include:
Mechanism and Advantages: DArP typically proceeds via a C-H activation pathway, often following a base-assisted, concerted metalation-deprotonation (CMD) mechanism, particularly with palladium catalysts. researchgate.netresearchgate.net This method is considered atom-economical, more cost-effective, and environmentally friendly compared to traditional cross-coupling reactions. researchgate.netrsc.orguwaterloo.ca It offers fewer synthetic steps, greater functional group tolerance, and the ability to produce high-molecular-weight, high-purity polymers under optimized conditions. researchgate.net
Polythis compound Synthesis: Thiophenes are widely used in materials for organic electronics, and DArP has been instrumental in preparing conjugated small molecules and, more recently, conjugated polymers. researchgate.net Regioregular poly(3-hexylthis compound) (P3HT), a crucial material for organic photovoltaics and other semiconductor devices, can be synthesized via DArP. nih.govresearchgate.netamericanelements.com The regioregularity achieved through DArP leads to increased crystallinity and enhanced conductivity in these polymers, improving their photonic and electronic properties. nih.gov
Challenges and Solutions: A primary challenge in DArP, especially for this compound substrates, is the potential lack of C-H bond selectivity, which can lead to undesired side reactions like homocoupling or β-defects, resulting in cross-linked materials or structural imperfections. researchgate.netresearchgate.netuwaterloo.ca Strategies to mitigate this include fine-tuning reaction conditions (e.g., temperature, reaction time, solvent system, phosphine (B1218219) ligand, carboxylate additives) researchgate.netrsc.org and designing new monomers where other reactive C-H bonds are blocked sterically or by unreactive substituents. researchgate.net For instance, chlorination of this compound derivatives, such as 3,3′,4,4′-tetrachloro-2,2′-bithis compound, has enabled efficient DArP to produce high-mobility conjugated polymers without evidence of structural defects. figshare.comacs.org
Catalyst Systems and Solvents: While palladium catalysts are commonly employed, research has also explored the use of earth-abundant catalysts. For example, a nickel(II) bipyridine catalyst combined with lithium hexamethyldisilazide as a base has been successfully used for DArP of di- and tri-thiophene heteroaryls with poly(hetero)aryl halides, yielding highly cross-linked organic polymers in 34-99% yields. nih.gov The choice of solvent is also critical; toluene (B28343) has been found suitable for electron-deficient thiophenes, while dimethylacetamide (DMAc) is preferred for electron-rich thiophenes in direct arylation polycondensation. rsc.org
Applications in Porous Polymers: DArP is also a versatile synthetic scheme for creating libraries of conjugated porous polymers (CPPs) containing this compound-flanked building blocks. This approach utilizes commercially available aryl bromides and this compound-flanked arenes, offering atomic efficiency and control over chemical structures, optoelectronic properties, and porosities relevant for applications like photocatalysis. acs.org
DArP represents a significant paradigm shift in conjugated polymer synthesis, offering a more sustainable, efficient, and versatile route to advanced this compound-based materials for diverse electronic and optoelectronic applications.
Advanced Characterization and Spectroscopic Analysis of Thiophene Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of thiophene-based compounds, providing insights into connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁹F NMR is invaluable for the characterization of fluorinated this compound compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent this compound shows two multiplets, corresponding to the protons at the α (C2, C5) and β (C3, C4) positions. chemicalbook.com For substituted thiophenes, the chemical shifts and coupling constants of the ring protons are sensitive to the electronic nature and position of the substituents. For instance, in 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives, distinct signals for the this compound protons can be observed in the aromatic region of the spectrum. researchgate.net In S-n-alkyl-tetrahydrothiophenium cations, the eight ring protons give rise to a complex, strongly coupled spin system that can be analyzed to understand conformational exchange. hhu.de
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound displays two signals for the α and β carbons. chemicalbook.comspectrabase.com The chemical shifts of the ring carbons in substituted thiophenes are influenced by the electronic effects of the substituents, and these shifts can be correlated with Hammett parameters to quantify these effects. lookchem.com For example, in this compound chalcone analogues, the substituent effects on the ¹³C chemical shifts in both the phenyl and this compound rings have been systematically studied. lookchem.com
¹⁹F NMR Spectroscopy: With its high sensitivity and wide chemical shift range, ¹⁹F NMR is a powerful tool for the analysis of fluorinated this compound derivatives. wikipedia.orgthermofisher.com This technique is particularly useful for fragment-based drug discovery, where it can be used to screen for the binding of fluorinated this compound-based fragments to biological macromolecules. researchgate.net The large chemical shift dispersion allows for the resolution of signals from different fluorine-containing functional groups, and the through-bond and through-space couplings to other nuclei provide valuable structural information. thermofisher.comnih.govnih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Chemical Shift (ppm) |
|---|---|---|
| ¹H | α (2, 5) | ~7.3 |
| ¹H | β (3, 4) | ~7.1 |
| ¹³C | α (2, 5) | ~127 |
| ¹³C | β (3, 4) | ~125 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and probing the vibrational modes of this compound derivatives. The IR spectrum of this compound and its derivatives is characterized by several distinct absorption bands.
The C-H stretching vibrations of the this compound ring typically appear around 3100 cm⁻¹. nii.ac.jp The intensity of these bands is generally weak in tri-substituted derivatives, and they are absent in tetra-substituted thiophenes. nii.ac.jp The in-plane C-H deformation vibrations are observed in the 1250-1050 cm⁻¹ region. nii.ac.jp Furthermore, the out-of-plane C-H deformation bands, which appear between 900 and 650 cm⁻¹, are characteristic of the substitution pattern on the this compound ring. nii.ac.jp
Ring stretching vibrations are typically found in the 1540-1351 cm⁻¹ region. nii.ac.jp The C-S stretching mode in the this compound ring has been identified in the range of 852-637 cm⁻¹. iosrjournals.org For instance, in 2-thiophene carboxylic acid, the C-S stretching vibration is observed at 647 cm⁻¹ in the FT-IR spectrum. iosrjournals.org In this compound-derived phenylthiosemicarbazones, coordination to a metal ion via the sulfur atom can lead to a negative shift of the C=S stretching frequency. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Ring C-H Stretching | ~3100 |
| Ring Stretching | 1540-1351 |
| Hydrogen In-plane Deformation | 1250-1050 |
| Hydrogen Out-of-plane Deformation | 900-650 |
| C-S Stretching | 852-637 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound derivatives. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the this compound ring.
The UV spectrum of this compound itself exhibits an intense absorption band around 235 mµ. nii.ac.jp For 2-monosubstituted thiophenes, there is a linear relationship between the wavelengths of the first absorption bands and those of the corresponding monosubstituted benzenes. nii.ac.jp This indicates that a 2-substituent conjugates more effectively with the this compound ring than a 3-substituent. nii.ac.jp
In polythiophenes and other conjugated polymers containing this compound units, the UV-Vis spectrum is dominated by a broad absorption band in the visible region, which is associated with the π-π* transition of the conjugated backbone. rsc.org The position of this absorption maximum can be used to estimate the conjugation length of the polymer. rsc.org For example, copolymerization of terthis compound and bithis compound can lead to polymer films with an extended absorption band compared to the homopolymers. rsc.org The UV-Vis spectra of thiophenol-substituted corannulenes show that the absorption wavelengths are correlated with the number of thiophenol substituents. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization.
Electron impact mass spectrometry (EI-MS) of 2-thiophenesulfonyl derivatives reveals fragmentation patterns that are influenced by the substituent on the sulfonyl group. tandfonline.comresearchgate.net The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines is significantly affected by the nature of the substituents at the 2- and 5-positions of the dihydrothis compound ring. arkat-usa.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the characterization of high molecular weight this compound-containing polymers, such as poly(3-hexylthis compound) (P3HT). nih.govresearchgate.net This soft ionization technique allows for the determination of the molecular weight distribution, the mass of the repeating unit, and the identity of the end groups of the polymer chains. researchgate.netsigmaaldrich.com For instance, MALDI-TOF MS has been used to analyze the low-molecular-weight products from the photo-oxidation of P3HT. nih.gov It has also been employed to characterize polythiophenes with carboxylic end groups, which are used as polymer sensitizers in solar cells. researchgate.net
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline this compound derivative. unimi.it This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structures of numerous this compound derivatives have been determined using this method, providing valuable insights into their molecular conformation and packing in the solid state. For example, the structure of a this compound derivative obtained from the Rh(I)-catalyzed annulation of a 1,2,3-thiadiazole with an alkyne has been confirmed by single crystal X-ray diffraction. researchgate.net Similarly, the crystal structure of an n-ethoxy derivative of a this compound-based liquid crystal has been determined, revealing a monoclinic space group and a dihedral angle of 51.64(2)° between the two phenyl rings of the imine linkage. tandfonline.com The crystal structures of 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govaip.orgthieno[3,2-j]phenanthridine and a related compound have also been elucidated, showing weak intramolecular C-H···O interactions. nih.gov
Rotational Spectroscopy for Precise Structural Determination
Rotational spectroscopy is a high-resolution technique that provides extremely precise information about the geometry of molecules in the gas phase. By measuring the rotational transitions of a molecule, it is possible to determine its moments of inertia, from which a very accurate molecular structure can be derived.
The rotational spectrum of this compound has been extensively studied, and these studies have yielded a precise semi-experimental equilibrium (rₑSE) structure. aip.orgnih.gov The rotational spectra of this compound and its isotopologues have been collected over a wide frequency range (8 to 360 GHz). aip.orgnih.govnih.gov By analyzing the rotational constants of multiple isotopologues, a detailed substitution structure (rₛ) can be determined. nih.gov The combination of experimental rotational data with high-level computational calculations allows for the determination of a "best theoretical estimate" structure, which can be compared to the semi-experimental equilibrium structure. aip.org Recent studies on the this compound dimer have revealed a T-shaped structure, while the fluorobenzene-thiophene dimer exhibits a parallel-displaced arrangement, providing fundamental insights into π-π stacking interactions. acs.org
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound derivatives, particularly for applications in electronic devices and advanced materials where they may be subjected to high temperatures during processing or operation. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable data on decomposition temperatures, thermal degradation pathways, and the influence of molecular structure on thermal stability.
Detailed research findings from TGA studies on various this compound-based materials reveal a generally high level of thermal stability. For instance, copolymers incorporating isoindigo acceptor units with either benzodithis compound or this compound donors exhibit excellent thermal stability, with decomposition temperatures (defined as 5% mass loss) exceeding 380 °C. mdpi.com The degradation of these materials typically occurs in two steps, the first around 380 °C corresponding to the cleavage of side chains, and the second at temperatures above 550 °C. mdpi.com
In the realm of bio-based polymers, this compound-containing copolyesters also demonstrate significant thermal resilience. The thermal stability of these materials is influenced by their composition, with degradation temperatures increasing with a higher content of certain monomer units. mdpi.com For example, a series of bio-based copolyesters showed decomposition temperatures (Td, 5%) ranging from 325 °C to 366 °C, and temperatures for 50% weight loss (Td, 50%) from 365 °C to 400 °C. mdpi.com The presence of rigid phenyl and this compound units in the polymer backbone is credited for this high thermal stability. mdpi.com
Further studies on this compound-based polyesters, such as poly(butylene 2,5-thiophenedicarboxylate) (PBTF), poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF), and poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF), confirm their high thermal stability. These polymers show onset decomposition temperatures (Tonset) in the range of 376 to 379 °C and maximum decomposition temperatures (Tmax) between 400 and 402 °C, with degradation proceeding in two steps. frontiersin.org
The thermal properties of polythis compound itself and its composites have also been investigated. Pure polythis compound shows a 10% weight loss temperature (T10) at 315 °C, with thermal depolymerization occurring at approximately 483 °C. mdpi.com When incorporated into nanocomposites, such as with titanium dioxide (TiO2), the thermal degradation can occur in multiple stages. For example, a polythis compound/TiO2 nanocomposite exhibited a first degradation temperature at 262 °C and a second at 601 °C. researchgate.net
The following table summarizes the key thermal stability data for a range of this compound derivatives as determined by TGA.
| This compound Derivative | Decomposition Temp. (5% loss) | Onset Decomposition Temp. (Tonset) | Maximum Decomposition Temp. (Tmax) | Notes |
| PBDTI-OT (Isoindigo-benzodithis compound copolymer) | > 380 °C | - | - | Two-step degradation, first step around 380 °C. mdpi.com |
| PBDTI-DT (Isoindigo-benzodithis compound copolymer) | > 380 °C | - | - | Two-step degradation, first step around 380 °C. mdpi.com |
| PTI-DT (Isoindigo-thiophene copolymer) | > 380 °C | - | - | Two-step degradation, first step around 380 °C. mdpi.com |
| This compound-based Copolyester (THH units) | 325 °C - 366 °C | - | 388 °C - 432 °C | Stability increases with THH content. mdpi.com |
| Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) | - | 376 °C - 379 °C | 400 °C - 402 °C | Two-step degradation process. frontiersin.org |
| Poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF) | - | 376 °C - 379 °C | 400 °C - 402 °C | Two-step degradation process. frontiersin.org |
| Poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF) | - | 376 °C - 379 °C | 400 °C - 402 °C | Two-step degradation process. frontiersin.org |
| Polythis compound (PT) | T10 at 315 °C | - | ~483 °C (depolymerization) | mdpi.com |
| Polythis compound/TiO2 Nanocomposite | - | - | - | First degradation at 262 °C, second at 601 °C. researchgate.net |
Computational Chemistry and Theoretical Studies of Thiophene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and solids. For thiophene systems, DFT calculations offer a robust framework to explore various properties, including electronic characteristics, optimized geometries, vibrational frequencies, and reactivity descriptors rsc.orgmdpi.commdpi.com.
Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, Electrophilicity Index)
DFT calculations are instrumental in characterizing the electronic properties of this compound and its derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions, molecular reactivity, and chemical stability mdpi.comrsc.orgnih.gov.
The HOMO energy indicates a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity sapub.orgljast.ly. The energy gap (ΔE) between HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and lower kinetic stability, while a larger gap indicates greater stability and chemical inertness mdpi.comnih.govljast.lymdpi.comscispace.com. For instance, studies on this compound sulfonamide derivatives have shown HOMO-LUMO energy gaps ranging from 3.44 to 4.65 eV, indicating their stability in 1,4-dioxane (B91453) solvent mdpi.com. In this compound oligomers, the energy gap tends to decrease as the number of this compound units increases, leading to higher reactivity sapub.orgljast.ly.
Frontier Molecular Orbitals (FMOs) analysis is a vital method for studying electronic transitions, molecular reactivities, chemical stability, and optical characteristics in organic systems rsc.orgnih.gov. The distribution of FMOs can reveal the most reactive positions within a molecule nih.gov.
The electrophilicity index (ω), derived from the electronic chemical potential (μ) and chemical hardness (η), quantifies a molecule's propensity to accept electrons mdpi.comrsc.orgscispace.com. A higher electrophilicity index suggests stronger electrophilic reactivity nih.govijcce.ac.ir.
Table 1: Representative Electronic Properties of this compound Derivatives from DFT Calculations
| Compound Type / Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Electrophilicity Index (ω, eV) | Chemical Hardness (η, eV) | Reference |
| This compound Sulfonamide Derivatives (Range) | - | - | 3.44 - 4.65 | - | - | mdpi.com |
| This compound Oligomers (General Trend) | Increases | Decreases | Decreases | Increases | Decreases | sapub.orgljast.ly |
| 3-bromo-2-methyl-5-(4-nitrophenyl)this compound | -0.30456 (B3LYP) | - | - | - | - | researchgate.netcardiff.ac.uk |
| 2-Thiophene Carboxylic Acid Thiourea Derivatives (Range) | - | - | Decreases from 5-CH3 to 4-OCH3 | - | - | mdpi.com |
| Thieno[3,2-b]this compound-based compounds (DBTD4) | -5.553 | -2.671 | 2.882 | 5.867 | 1.441 | rsc.org |
Geometrical Parameters and Optimized Structures
DFT calculations are extensively used to determine the optimized geometries of this compound and its derivatives, providing precise bond lengths, bond angles, and dihedral angles mdpi.comiaeng.orgjchps.comjmaterenvironsci.com. These theoretical parameters often show good agreement with experimental data obtained from X-ray diffraction mdpi.comresearchgate.netjchps.comjmaterenvironsci.com.
For instance, calculated intramolecular distances for S-C bonds in this compound sulfonamide derivatives range from 1.73 Å to 1.75 Å mdpi.com. For isolated this compound, DFT calculations have reported S-C bond lengths around 1.70-1.73 Å, and C=C bond lengths around 1.37 Å, which align well with experimental values iaeng.orgjchps.com. C-H bond lengths are typically around 1.077-1.081 Å, while C-C bond lengths vary from 1.43-1.45 Å jchps.com. Ring angles, such as C-C-C angles, are often found in the range of 113.81° to 114.11° jchps.com.
The optimized structures of this compound oligomers often exhibit quasi-planar conformations, with consecutive units having similar dihedral angles (e.g., 180°) and inter-ring distances (e.g., 1.443 Å), even with the incorporation of various substituents jmaterenvironsci.com. Changes in structural parameters like bond length and bond angle are observed at the junctions between this compound and phenylene rings in co-oligomers, and the distance between this compound-thiophene rings tends to decrease with an increasing number of this compound rings, suggesting more compact packing sci-hub.se.
Table 2: Selected Geometrical Parameters of this compound from DFT Calculations
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) | Method/Basis Set (Example) | Reference |
| S1-C2 Bond Length | 1.73 (B3LYP/6-311G(d,p)) | 1.74 | B3LYP/6-311G(d,p) | mdpi.com |
| S1-C2 Bond Length | 1.70 (PBE functional) | 1.71 | PBE functional | iaeng.org |
| C=C Bond Length | 1.345 - 1.358 | - | DFT/B3LYP/3-21G | jchps.com |
| C-S Bond Length | 1.801 - 1.854 | - | DFT/B3LYP/3-21G | jchps.com |
| C-C-C Angle | 113.81 - 114.11 | - | DFT/B3LYP/3-21G | jchps.com |
Vibrational Frequencies and Spectra Simulation
DFT calculations are effective for simulating vibrational frequencies and spectra (e.g., IR and Raman) of this compound compounds. These simulations are crucial for assigning experimental vibrational bands and confirming structural predictions mdpi.commdpi.comresearchgate.netcardiff.ac.ukdergipark.org.tr. The calculated vibrational frequencies often show good agreement with experimental IR and Raman spectra, supporting the theoretically established geometric parameters mdpi.comresearchgate.netcardiff.ac.uk.
For example, C-H stretching vibrations in the this compound ring are observed in the ranges of 3220–3235 cm⁻¹ and 3210–3235 cm⁻¹, with C-H deformation vibrations around 1220–1265 cm⁻¹ and 920–940 cm⁻¹ mdpi.com. DFT-calculated frequencies for specific vibrational modes, such as NO₂ wagging and rocking, have been found to be in good agreement with experimental data researchgate.net. However, discrepancies can arise due to simulations often assuming a single conformation and using harmonic approximations, while experiments may capture multiple conformers and anharmonic behavior mdpi.com.
Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electronic Chemical Potential)
Beyond HOMO-LUMO energies, DFT provides a suite of conceptual reactivity descriptors that help predict how a chemical substance will react mdpi.comsapub.orgljast.lyfrontiersin.org. These descriptors include:
Chemical Hardness (η): Represents the resistance to the deformation or polarization of the electron cloud mdpi.comsapub.orgljast.lyscispace.comijcce.ac.ir. It is calculated as half the difference between ionization potential (I) and electron affinity (A), or half the HOMO-LUMO gap (η = (I-A)/2 or η = (E_LUMO - E_HOMO)/2) mdpi.comljast.lyscispace.comijcce.ac.irjchps.com. A hard molecule has a large energy gap, indicating high stability and chemical inertness ljast.lyscispace.com.
Chemical Softness (σ): The inverse of chemical hardness (σ = 1/2η) sapub.orgljast.lyijcce.ac.irjchps.com. Soft molecules have a small HOMO-LUMO gap and are generally more reactive nih.govsapub.orgljast.ly.
Electronic Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system mdpi.comsapub.orgljast.lyijcce.ac.irfrontiersin.org. It is typically calculated as the negative average of ionization potential and electron affinity (μ = -(I+A)/2) mdpi.comljast.lyijcce.ac.irjchps.com.
Electrophilicity Index (ω): As mentioned previously, this measures the propensity of a species to accept electrons (ω = μ²/2η) mdpi.comsapub.orgljast.lyscispace.comijcce.ac.irfrontiersin.org.
These global reactivity descriptors are crucial for analyzing the reactivity of molecules, such as this compound derivatives acting as corrosion inhibitors mdpi.comljast.lyfrontiersin.org. For instance, in this compound oligomers, chemical hardness decreases, and chemical softness and electrophilicity increase with an increasing number of this compound units, correlating with enhanced reactivity sapub.orgljast.ly.
Table 3: Example Reactivity Descriptors for a this compound-based Compound
| Descriptor | Value (eV) | Reference |
| Chemical Hardness (η) | 0.04 | nih.gov |
| Chemical Softness (S) | 11.55 (eV⁻¹) | nih.gov |
| Electronic Chemical Potential (μ) | -0.22 | nih.gov |
| Electrophilicity Index (ω) | 0.58 | nih.gov |
Analysis of Non-Covalent Interactions (e.g., π-Stacking, Chalcogen Bonding, Hydrogen Bonding, Halogen Bonding)
Non-covalent interactions play a pivotal role in the assembly and function of this compound-based compounds, particularly in materials science and crystal engineering rsc.orgresearchgate.net. DFT studies, often complemented by crystallographic data, are essential for understanding these interactions.
π-Stacking: this compound, with its aromatic π-system, readily engages in π⋯π stacking interactions. These interactions are fundamental to the organization of this compound-based compounds in the solid state and influence charge transfer mobility in conjugated systems rsc.orgresearchgate.netacs.org.
Chalcogen Bonding: Involves interactions where a chalcogen atom (like sulfur in this compound) acts as an electron acceptor. DFT calculations have been used to quantify the energy of chalcogen bonds in this compound-pyridine complexes, with reported energies around -3.4 kcal mol⁻¹ researchgate.netulb.ac.be. Such interactions, including S···N and S···S contacts, contribute significantly to the cohesion of supramolecular architectures researchgate.netacs.orgulb.ac.be.
Hydrogen Bonding: The introduction of hydrogen bond donor groups can enhance non-covalent interactions in functionalized thiophenes rsc.org. DFT studies confirm the presence of hydrogen bonding (e.g., C–H···π, O–H···N, H···O, H···N) in this compound derivatives, which are crucial for stabilizing molecular packings and supramolecular assemblies acs.orgulb.ac.besoton.ac.uk.
Halogen Bonding: This non-covalent interaction involves halogen atoms (Cl, Br, I) acting as electron acceptors researchgate.netacs.orgsoton.ac.uk. Halogen bonding (e.g., C−X···N) in halothis compound building blocks has been investigated with DFT, showing interaction energies varying between -5.4 and -19.6 kJ mol⁻¹ depending on the halogen atom acs.org. These interactions are important for designing supramolecular functional materials and influencing molecular conformation researchgate.netacs.orgsoton.ac.uk.
Semiempirical Methods (e.g., PM3)
Semiempirical methods, such as PM3 (Parameterized Model Number 3), offer a computationally less demanding alternative to ab initio and DFT methods, particularly for larger molecular systems sapub.orgresearchgate.netasianpubs.org. PM3 is based on the neglect of differential diatomic overlap integral approximation and uses optimized parameters to calculate quantum chemical properties sapub.org.
PM3 calculations have been applied to this compound oligomers to determine quantum chemical parameters like HOMO and LUMO energies, energy gaps, chemical hardness, chemical softness, and electrophilicity sapub.orgresearchgate.net. Studies comparing PM3 and DFT methods for this compound oligomers have shown that both methods can reveal trends, such as the decrease in energy gap and hardness with an increasing number of this compound units sapub.orgresearchgate.net. While PM3 is generally faster, DFT often provides a better compromise between accuracy and computational efficiency for vibrational spectra of medium to large molecules mdpi.com. For certain heterocyclic compounds, PM3 has shown good agreement with experimental values for properties like heats of formation and dipole moments researchgate.netdtic.mil.
Table 4: Comparison of HOMO-LUMO Gaps for this compound Oligomers by PM3 and DFT
| Number of this compound Units | HOMO-LUMO Gap (eV) - PM3 | HOMO-LUMO Gap (eV) - DFT | Reference |
| Oligomer 1 | - | - | sapub.org |
| Oligomer 10 | - | - | sapub.org |
| General Trend | Decreases with units | Decreases with units | sapub.orgljast.ly |
Advanced Materials Science and Engineering Applications of Thiophene Based Compounds
Organic Electronics and Optoelectronics
Molecular Wires and Sensors
Thiophene-based compounds, particularly oligo- and polythiophenes, are extensively explored for their utility as molecular wires and sensors. Their electroactive and photoactive characteristics are crucial for these applications. amazon.com
Molecular Wires: this compound rings can form the backbone of molecular wires, which are essential components in nanoelectronic devices. These systems can be considered solid-state structures for organic charge transfer, exhibiting electronic characteristics ranging from insulators to conductors. mdpi.com The electrical conductivity of polythiophenes arises from the delocalization of electrons along their conjugated polymer backbone. wikipedia.org When oxidized, polythiophenes become conductive, with conductivity values potentially approaching 1000 S/cm. wikipedia.org
Research has demonstrated the fabrication of conductive molecular wires through the self-assembled growth of substituted thiophenes and subsequent surface polymerization. In these structures, polythis compound chains act as the sole conductive channels, while the surface-grafted polymers and substrates maintain their electrical properties. a-star.edu.sg These surface single polymer chains typically exhibit semiconducting behavior and can be rendered conductive through doping or by applying an external electric field. a-star.edu.sg The charge transport mechanisms in these organic semiconductors often involve a hopping mechanism, where charge carriers move between localized states, a characteristic attributed to the inherent disorder and structural imperfections in organic materials. mdpi.com
Sensors: this compound derivatives possess exceptional photophysical properties, making them highly suitable for use in chemosensors for analyte detection. nih.govresearchgate.net These sensors are designed for the recognition and sensing of various analytes in aqueous and biological systems, often employing fluorometric or colorimetric detection methods due to their high selectivity, sensitivity, and cost-effectiveness. nih.govresearchgate.net The optical properties of polythiophenes are responsive to environmental stimuli, displaying significant color shifts in response to changes in solvent, temperature, applied potential, or binding to other molecules. wikipedia.org This dual response (color and conductivity changes) makes conjugated polymers, including this compound-based ones, appealing for sensor applications. wikipedia.org
For instance, novel this compound-based fluorescent chemosensors have been developed for the detection of specific ions, such as Zn²⁺ and CN⁻. mdpi.com These sensors exhibit a notable fluorescence increase upon interaction with the target analyte. mdpi.com The design often combines a this compound moiety with other fluorophores, such as 4-diethylaminosalicylaldehyde, to achieve specific sensing capabilities and bioimaging potential in living cells and organisms like zebrafish. mdpi.com
Supramolecular Chemistry and Self-Assembly
This compound-based materials are significant in supramolecular chemistry and self-assembly due to their ability to form ordered structures through non-covalent interactions. This self-organizing property, combined with their electrical conductivity, makes them valuable for advanced material design. kingston.ac.uk
π-π Stacking Interactions in Oligo- and Polythiophenes
π-π stacking interactions are a fundamental driving force in the self-assembly of oligo- and polythiophenes. These interactions involve the attractive forces between aromatic rings, leading to ordered molecular packing. mdpi.com The degree of order and crystallinity in organic semiconductor thin films, including those made from poly(3-hexylthis compound) (P3HT), is significantly influenced by these intermolecular π-π interactions. mdpi.com Understanding the interplay between molecular structure, molecular packing, and charge transport is crucial for designing high-performance organic semiconducting materials. researchgate.netacs.org The arrangement of this compound units through π-π stacking can dictate the efficiency of charge carrier transport within the material. mdpi.comresearchgate.net
Chalcogen Bonding and Halogen Bonding in Self-Assemblies
Beyond π-π stacking, this compound-based systems can also engage in other non-covalent interactions, such as chalcogen bonding and halogen bonding, to direct their self-assembly. Chalcogen bonding involves interactions with sulfur atoms (a chalcogen) present in the this compound ring, while halogen bonding involves interactions with halogen substituents. These directional interactions provide additional pathways for controlling the supramolecular architecture and properties of this compound-based assemblies. nih.gov
Formation of Nanostructures and Dendrimers
The self-assembly capabilities of this compound derivatives enable the formation of various nanostructures and dendrimers. These precisely engineered architectures offer enhanced control over material properties and functions. For instance, the ability to form well-defined nanostructures through self-assembly can lead to improved performance in electronic and optoelectronic devices. Dendrimers incorporating this compound units can exhibit unique photophysical and electronic properties due to their highly branched, monodisperse structures and the presence of the conjugated this compound core.
Design of Aromatic Belts and Ultrathin Carbon Nanotubes
This compound's aromaticity and ability to form conjugated systems make it a building block for the design of complex macrocyclic structures, including aromatic belts and ultrathin carbon nanotubes. These structures represent advanced forms of molecular engineering, aiming to achieve specific electronic and structural properties. The precise synthesis and assembly of this compound-based units into these confined geometries can lead to novel materials with tailored conductivity and optical characteristics, potentially opening avenues for new electronic and photonic applications.
Corrosion Inhibition
This compound and its derivatives have demonstrated significant potential as corrosion inhibitors. Their efficacy in protecting metals from corrosion is attributed to their ability to adsorb onto metal surfaces, forming a protective film. constructor.university This adsorption can occur through the sulfur atom in the this compound ring, as well as through the π-electrons of the conjugated system. constructor.university
Detailed research findings indicate that this compound-based compounds can effectively mitigate corrosion in various environments. For example, studies on the anti-corrosion properties of this compound derivatives often involve electrochemical measurements to assess their inhibition efficiency. The protective mechanism typically involves the formation of a barrier layer that prevents corrosive species from reaching the metal surface. The molecular structure of the this compound derivative, including the presence and nature of substituents, can significantly influence its adsorption behavior and, consequently, its corrosion inhibition performance.
Applications in Nanotechnology
This compound and its derivatives have garnered significant attention in nanotechnology due to their exceptional functional properties, chemical robustness, and versatility. These characteristics, particularly their semiconducting and optical attributes, make them highly valuable building blocks for advanced nanomaterials and devices across diverse fields researchgate.netwiley.comamazon.comthieme-connect.com. Research involving this compound-based materials is inherently interdisciplinary, spanning from organic electronics to bioimaging, leveraging their unique properties at the nanoscale researchgate.net.
Organic Electronics and Optoelectronics
This compound-based compounds, especially polythiophenes and their derivatives, are extensively utilized in organic electronics and optoelectronics as active components in various devices. This compound-based nanoparticles (TNPs) are employed in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), light-emitting transistors (LETs), lasers, biosensors, chemosensors, and electrochromic devices researchgate.net. Their excellent electron transport properties, optical characteristics, soft material nature, stability, and solution processability contribute to their broad applicability researchgate.net.
Polythis compound, a prominent conductive polymer, is frequently integrated with nanofillers like graphene to create advanced nanocomposites. These hybrid materials exhibit enhanced morphology, electron conduction, supercapacitance, sensing capabilities, strength, and heat resistance mdpi.com. Such nanocomposites find application in supercapacitors, solar cells, and various other electronic and energy devices mdpi.com. For instance, the electrical conductivity of neat polythis compound can be significantly improved by incorporating graphene oxide nanoparticles, as detailed in Table 1.
Table 1: Electrical Conductivity of Polythis compound/Graphene Oxide Nanocomposites mdpi.com
| Material | Resistivity (Ωcm) | Electrical Conductivity (S cm⁻¹) |
| Neat Polythis compound | 4.9 | 5.8 × 10⁻⁵ |
| Polythis compound/Graphene Oxide (3 wt.%) | 1.97 | 2.7 |
Energy Storage Systems
This compound-based polymers and their derivatives are emerging as promising materials for energy storage applications, particularly in lithium-ion batteries (LIBs) and supercapacitors. Their π-conjugated structures facilitate efficient charge transfer and mobility, making them suitable for electrode materials mdpi.comrsc.org.
Research has focused on developing functional this compound-diketopyrrolopyrrole-based (TDPP-based) polymer derivatives as organic anode materials for LIBs. Different functional groups and alkyl chains can be introduced to tailor their electrochemical properties. For example, the P(C-TDPP-TA) polymer electrode, which incorporates carbazole (B46965) (C) and tert-butyl acetate (B1210297) (TA) groups, has demonstrated superior capacity performance rsc.org.
Table 2: Electrochemical Performance of P(C-TDPP-TA) Polymer Electrode for LIBs rsc.org
| Metric | Value | Conditions |
| Discharge Specific Capacity | Up to 357 mAh g⁻¹ | - |
| Capacity Retention | 82% | After 500 cycles at 100 mA g⁻¹ |
| Energy Density | 213 Wh kg⁻¹ | At 100 mA g⁻¹ after 500 cycles |
| Power Density | 149 W kg⁻¹ | At 100 mA g⁻¹ after 500 cycles |
Furthermore, polymers containing thieno[3,2-b]this compound (B52689) units, when composited with carbon materials like activated carbon (AC), have shown high specific capacities and excellent long-term cycling stability for LIB anodes mdpi.com.
Table 3: Electrochemical Performance of PTPTD@AC for LIBs mdpi.com
| Metric | Value | Conditions |
| Specific Capacity | 247.3 mAh g⁻¹ | At 0.1 A g⁻¹ |
| Long-term Cycling Stability | 146.6 mAh g⁻¹ | After 1000 cycles at 0.5 A g⁻¹ |
| Rate Capability | 87.3 mAh g⁻¹ | At 1 A g⁻¹ |
Environmental Remediation
Nanotechnology offers viable solutions for water pollution, and this compound derivatives play a role in this area. Organic this compound derivatives can be utilized as grafted ligands on the surface of silica-coated iron oxide nanoparticles for the removal of heavy metal ions, such as chromium (VI) (Cr(VI)), from aqueous solutions nih.gov. The sulfur group in this compound acts as a soft Lewis base, providing selectivity for binding to soft Lewis acids, which is beneficial for heavy metal adsorption nih.gov.
Bioimaging and Nanomedicine
This compound-based nanoparticles (TNPs) are recognized as promising agents for both therapeutic and imaging applications in nanomedicine researchgate.netnih.gov. They possess fluorescent and photoactive properties, enabling them to generate reactive oxygen species through both type I and type II mechanisms, which is crucial for photodynamic and photothermal therapies nih.gov.
For instance, phage-templated synthesis has been explored to create targeted photoactive one-dimensional (1D) this compound nanoparticles. These nanoparticles, when decorated with oligothis compound derivatives, can transform a virus into a 1D-TNP, exhibiting photocytotoxicity at picomolar concentrations and the ability to deeply penetrate 3D spheroids and tissues nih.gov.
This compound derivatives have also shown anticancer activity, and nanoparticle-based formulations are being developed to improve their efficacy and safety in drug delivery. Polymeric nanoparticles can enhance the delivery of hydrophobic drugs, provide sustained drug release, and improve drug accumulation at tumor sites nih.gov. Furthermore, appropriately functionalized polythis compound nanoparticles can act as phototransducers in live cells, absorbing visible light and converting it into an electrical signal through cell membrane polarization researchgate.netrsc.org.
Sensors
This compound-based materials are integral to the development of advanced sensors. Polythis compound derivatives, particularly π-conjugated polymers, offer intramolecular wire effects upon analyte capture, leading to sensitive detection in chemical sensing rsc.org. A polythis compound derivative modified by dipicolylamine moieties has been used to create a solid-state fluorescent chemosensor array device on a paper substrate for the qualitative and quantitative detection of metal ions such as Cu²⁺, Cd²⁺, Ni²⁺, Co²⁺, Pb²⁺, Zn²⁺, and Hg²⁺ rsc.org. This system allows for accurate detection of metal ions at ppm levels in river water, with detection limits comparable to solution-based systems rsc.org.
Lighting and Displays
This compound derivatives are also being explored as ligands for highly luminescent and stable manganese-doped CsPbCl₃ nanocrystals (Mn:CsPbCl₃ NCs), which are promising candidates for next-generation lighting and display technologies frontiersin.org. These this compound derivative ligands can passivate defects on the surface of nanocrystals and enhance their optical properties, primarily due to the binding of sulfur in the this compound additives to uncoordinated lead ions frontiersin.org. The resulting Mn:CsPbCl₃-TBA-based LEDs exhibit good luminescent properties.
Table 4: Luminescent Properties of Mn:CsPbCl₃-TBA-based LEDs frontiersin.org
| Property | Value | Conditions |
| Luminance | 11160 cd m⁻² | At 3.7 V |
| Emission Peaks | 410 nm, 600 nm | - |
Thiophene in Medicinal Chemistry and Biological Sciences
Design and Discovery of Druggable Leads and Pharmacophores
The electron-rich nature and bioisosteric properties of the thiophene ring enhance its ability to interact with diverse biological targets. nih.gov It is often employed by medicinal chemists as a bioisosteric replacement for other aromatic systems, such as the phenyl group, to modulate a compound's biological activity and physicochemical properties. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound derivatives, SAR studies are crucial for optimizing their therapeutic potential by identifying the chemical groups responsible for their biological effects. nih.govrsc.org The nature and position of substituents on the this compound ring significantly influence the compound's pharmacological activity. benthamdirect.combenthamscience.com
Key findings from SAR studies on this compound derivatives include:
Bioisosteric Replacement: this compound is frequently used as a bioisostere for monosubstituted phenyl rings in drug design. This substitution can lead to improved potency, altered selectivity, or better pharmacokinetic profiles. nih.gov
Influence of Substituents: The type and placement of functional groups on the this compound ring are critical. For instance, in the context of anti-inflammatory activity, the presence of carboxylic acids, esters, amines, amides, methyl, and methoxy groups has been shown to be important for interacting with biological targets like COX and LOX enzymes. nih.govnih.gov
Fused Systems: Fusing the this compound ring with other heterocyclic systems can enhance biological activity compared to monocyclic compounds. eprajournals.com
Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives
| Substituent/Structural Feature | Position on this compound Ring | Observed Impact on Biological Activity | Therapeutic Area |
|---|---|---|---|
| Phenyl Groups & Chloro/Bromo | Varies | Potent in vitro inhibition of COX, 5-LOX, and TNF-α. nih.gov | Anti-inflammatory |
| 2-amino radical | Position 5 | Important for pharmacological activity and inhibition of LOX isoforms. nih.gov | Anti-inflammatory |
| Carboxylic acids, esters, amines, amides | Varies | Important for biological target recognition, especially for COX and LOX inhibition. nih.gov | Anti-inflammatory |
| Fused Heterocyclic Systems | N/A | Often results in greater biological activity than monocyclic compounds. eprajournals.com | General |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. This compound is recognized as a privileged pharmacophore in drug discovery. nih.gov
The key pharmacophoric properties of the this compound ring include:
Hydrogen Bonding: The sulfur atom in the this compound ring can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. This additional bonding capability can improve the affinity and specificity of a drug for its target. nih.gov
Bioisosterism: Its ability to mimic a phenyl ring allows it to fit into binding sites designed for benzene-containing ligands, while its unique electronic properties can lead to different and potentially improved interactions. nih.gov
Modulation of Physicochemical Properties: The incorporation of a this compound ring can modify a molecule's solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy. The heteroatom influences these properties due to differences in electronegativity and the availability of unshared electron pairs compared to carbon. nih.gov
Therapeutic Activities of this compound Derivatives
The structural and electronic characteristics of the this compound nucleus have led to its incorporation into a vast number of compounds with a broad spectrum of therapeutic applications. nih.govresearchgate.net this compound derivatives have demonstrated significant potential as anti-inflammatory, anti-cancer, and antimicrobial agents. benthamdirect.comproquest.com
This compound derivatives are well-established as potent anti-inflammatory agents. researchgate.neteprajournals.com Many of these compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govsemanticscholar.org The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Several commercially available anti-inflammatory drugs feature a this compound ring, demonstrating the clinical significance of this scaffold. nih.gov Examples include Tiaprofenic acid and Tinoridine, both of which act by inhibiting COX enzymes. nih.govnih.govresearchgate.net Zileuton, another this compound-containing drug, is a known LOX inhibitor. nih.govresearchgate.netencyclopedia.pub Research continues to explore novel this compound derivatives, including those with dual COX/LOX inhibitory activity, which could offer broader anti-inflammatory effects. nih.govsemanticscholar.org
Table 2: Examples of this compound-Based Anti-inflammatory Agents and their Targets
| Compound | Mechanism of Action | Primary Target(s) |
|---|---|---|
| Tiaprofenic Acid | NSAID | COX Inhibitor nih.govnih.govencyclopedia.pub |
| Tinoridine | NSAID | COX Inhibitor nih.govnih.govencyclopedia.pub |
| Suprofen | NSAID | COX Inhibitor nih.govnih.gov |
| Tenoxicam | NSAID | COX Inhibitor nih.gov |
| Zileuton | Anti-inflammatory | LOX Inhibitor nih.govresearchgate.netencyclopedia.pub |
The this compound scaffold is a key component in the development of novel anti-cancer agents. benthamdirect.combohrium.com Derivatives have been shown to possess cytotoxic activity against various cancer cell lines, and their mechanism of action often involves targeting fundamental processes of cancer cell proliferation and survival. benthamdirect.comnih.gov
Identified mechanisms of action for this compound-based anticancer agents include:
Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell growth, such as topoisomerase and tyrosine kinase. benthamdirect.combenthamscience.com
Tubulin Interaction: Interference with microtubule dynamics by binding to tubulin, which is essential for cell division. benthamdirect.combenthamscience.com
Apoptosis Induction: Triggering programmed cell death (apoptosis) in cancer cells, sometimes through the generation of reactive oxygen species (ROS). benthamdirect.combenthamscience.com
DNA Intercalation: Some derivatives, such as certain tetrahydrobenzo[b]this compound candidates, are designed to intercalate into DNA and act as dual topoisomerase I/II inhibitors. nih.gov
The versatility of this compound chemistry allows for the synthesis of a diverse library of compounds for screening and development as potential chemotherapeutic agents. benthamdirect.combohrium.com
This compound derivatives exhibit a broad spectrum of antimicrobial and antifungal activities. researchgate.netbenthamdirect.com They have been investigated for their efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netrsc.org
The antimicrobial action of this compound compounds is influenced by the specific substitutions on the this compound ring, which can enhance their ability to interact with microbial targets. researchgate.net For example, certain tetrasubstituted this compound derivatives have shown excellent activity against bacterial strains like S. pneumoniae, B. subtilis, P. aeruginosa, and E. coli, and fungal species such as C. albicans and A. fumigatus. rsc.org The development of this compound-based antimicrobials is a promising area of research in the face of growing antimicrobial resistance. researchgate.net Marketed drugs like the antibiotic Cefoxitin and the antifungal Sertaconazole contain the this compound nucleus, highlighting its therapeutic importance in treating infectious diseases. nih.govnih.gov
Table 3: Selected Research on Antimicrobial Activity of this compound Derivatives
| Derivative Class | Tested Against | Key Findings |
|---|---|---|
| Tetrasubstituted thiophenes | Gram-positive & Gram-negative bacteria; Fungal species (G. candidum, C. albicans, A. fumigatus) | Exhibited excellent antifungal and antibacterial activities. rsc.org |
| This compound-2-carboxamide derivatives | Gram-positive (S. aureus, B. subtilis) & Gram-negative (E. coli, P. aeruginosa) bacteria; C. albicans | Showed good antimicrobial and anti-HCV activity. rsc.org |
| Iminothis compound derivatives | Pseudomonas aeruginosa | Derivative 7 was found to be more potent than the standard drug gentamicin. nih.gov |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | Displayed high activity with low minimum inhibitory concentration values (2 to 4 μg/ml). tandfonline.com |
Anti-diabetic Activity
This compound derivatives have emerged as a significant class of compounds in the pursuit of novel anti-diabetic agents. Research has particularly focused on their role as peroxisome proliferator-activated receptor γ (PPARγ) agonists. PPARγ is a key nuclear receptor that regulates adipogenesis and glucose homeostasis. tandfonline.comtandfonline.com Activation of PPARγ can modulate the expression of genes involved in carbohydrate metabolism, thereby improving insulin sensitivity. tandfonline.comtandfonline.com
In a study screening various substituted this compound and benzothis compound derivatives, several compounds were identified that could transactivate PPARγ in vitro. tandfonline.com Notably, 2-(β-carbonyl/sulfonyl) butyryl-thiophene derivatives showed significant potential. Two such compounds, labeled as compound 5 and compound 15 in the study, demonstrated in vivo efficacy in diabetic mice by significantly lowering blood glucose levels, improving glucose tolerance, and reducing serum insulin levels. tandfonline.comtandfonline.com This suggests a mechanism of action that enhances insulin sensitivity, a critical factor in managing type 2 diabetes. tandfonline.com
The development of these this compound-based PPARγ agonists is driven by the need to find alternatives to existing thiazolidinedione (TZD) drugs, which, despite their effectiveness, are associated with certain side effects. tandfonline.com The structural versatility of the this compound ring allows for modifications aimed at retaining clinical efficacy while minimizing adverse effects. tandfonline.com Furthermore, certain this compound derivatives have been found to act as inhibitors of hepatic glucose production and activators of insulin secretion in response to glucose, presenting a multi-faceted approach to diabetes treatment. google.com
Table 1: Anti-diabetic Activity of Selected this compound Derivatives
| Compound Type | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 2-(β-carbonyl) butyryl-thiophene | PPARγ transactivation | In vivo, significantly decreased blood glucose levels to < 15.6 mmol/L in diabetic mice. | tandfonline.comnih.gov |
| 2-(β-sulfonyl) butyryl-thiophene | PPARγ transactivation | In vivo, significantly decreased blood glucose levels to < 10 mmol/L in diabetic mice. | tandfonline.comnih.gov |
| General this compound Derivatives | Inhibition of hepatic glucose production; Activation of insulin secretion | Identified as having potential for the treatment of type 2 diabetes and hyperglycemia. | google.com |
Antioxidant Activity
The this compound scaffold is a subject of considerable interest in the development of antioxidant agents. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage and contribute to various diseases. nih.gov this compound and its derivatives have demonstrated the ability to act as radical scavengers, thereby mitigating oxidative damage. nih.govmdpi.com
The antioxidant capacity of this compound derivatives is influenced by the nature and position of substituents on the this compound ring. nih.gov For instance, studies on this compound-2-carboxamide derivatives have shown that the presence of an electron-donating amino group can enhance antioxidant activity. nih.gov This is attributed to the increased resonating electrons on the this compound ring, which facilitates the trapping of peroxide radicals. nih.gov
The antioxidant properties of this compound and its aminocarbonitrile derivatives have been evaluated using various assays, including the oxygen radical absorbance capacity (ORAC) method and the 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com Research indicates that the antiradical capacity of certain this compound aminocarbonitrile derivatives can significantly exceed that of traditional antioxidants. mdpi.com The mechanism is believed to involve the sulfur atom in the this compound ring, which can act as a reducing agent. mdpi.com Additionally, thiophenyl-chalcone derivatives have been synthesized and shown to exhibit high antioxidant activity, with some compounds demonstrating higher ABTS radical scavenging activity than the well-known antioxidant, quercetin. dergipark.org.tr
Table 2: Antioxidant Activity of this compound Derivatives
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| This compound & Aminocarbonitrile Derivatives | ORAC, DPPH | Exhibit significant antiradical ability, with aminocarbonitrile derivatives showing higher capacity than traditional antioxidants. | mdpi.com |
| 3-amino this compound-2-carboxamide | ABTS | Showed high antioxidant activity (62.0% inhibition), comparable to ascorbic acid. | nih.gov |
| Thiophenyl-chalcones | ABTS, DPPH | Exhibited strong antioxidant activity; one derivative showed higher ABTS activity (IC50 = 13.12 μM) than quercetin. | dergipark.org.tr |
Anticonvulsant and Antianxiety Activity
The this compound ring is a key structural component in several compounds investigated for anticonvulsant and antianxiety properties. nih.gov Its presence is noted in the structures of various active compounds that have shown efficacy in animal models of epilepsy. nih.gov Marketed drugs such as Tiagabine and Etizolam, which possess anticonvulsant and/or antianxiety effects, feature a this compound nucleus. nih.gov
Research has focused on creating hybrid molecules that combine the this compound ring with other pharmacophoric elements known for anticonvulsant activity. One such approach involves synthesizing derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione. nih.gov These compounds were evaluated in standard preclinical models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govnih.gov
In one study, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride demonstrated potent anticonvulsant activity, with ED50 values in the MES and 6 Hz tests that were superior to the reference drugs valproic acid and ethosuximide. nih.govresearchgate.net The mechanism of action for some of these derivatives is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govresearchgate.net Another study on 3,4-dialkyloxy this compound bishydrazones also identified compounds with significant anticonvulsant activity in the 6 Hz screen, a model for therapy-resistant partial seizures. nih.gov
Table 3: Anticonvulsant Activity of this compound Derivatives in Preclinical Models
| Compound Series | Seizure Model | Key Findings | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ | Showed potent, broad-spectrum anticonvulsant activity. One compound had an ED50 of 62.14 mg/kg in the MES test. | nih.govresearchgate.net |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6 Hz (32 mA) | Lead compound identified with ED50 (MES) = 27.4 mg/kg and ED50 (6 Hz) = 30.8 mg/kg. | mdpi.com |
| 3,4-dialkyloxy this compound bishydrazones | MES, scPTZ, 6 Hz | Identified active compounds in the 6 Hz screen with no neurotoxicity. | nih.gov |
Antihypertensive Activity
This compound derivatives have been investigated for their potential in treating hypertension, with research exploring multiple mechanisms of action. nih.govnih.gov One area of focus has been the development of this compound-based potassium channel activators. nih.gov These compounds work by opening potassium channels in vascular smooth muscle, leading to hyperpolarization and vasodilation, which in turn lowers blood pressure. A series of novel 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans demonstrated potent oral antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov One of the most potent racemic compounds in this series was found to be 10-fold more potent than the reference potassium channel opener, cromakalim. nih.gov
Another mechanistic approach involves the development of this compound-containing α1-adrenergic receptor antagonists. nih.gov Alpha-1 blockers reduce blood pressure by preventing catecholamines from binding to their receptors on vascular smooth muscle, thus causing vasodilation. nih.govnih.gov A series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitutions were synthesized and evaluated. nih.gov Several of these compounds were found to be potent oral antihypertensive agents in SHR, with some demonstrating greater in vivo α1-antagonist potency than reference compounds. nih.gov
Antimalarial and Antiparasitic Activity
The this compound nucleus is a valuable scaffold in the design of new antimalarial and antiparasitic agents, particularly in the face of growing drug resistance. nih.govnih.gov Researchers have explored various this compound-containing compounds for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov
One promising area of research involves this compound-pyridine compounds, which have been identified as type II kinase inhibitors. flintbox.com These compounds show activity against multiple stages of Plasmodium falciparum development and exhibit a fast killing rate and metabolic stability. flintbox.com Another class of compounds, aminoquinolines coupled to this compound rings, has demonstrated efficacy in inhibiting parasite growth, with some derivatives showing higher in vitro activity against chloroquine-resistant strains than chloroquine-susceptible ones. nih.govbohrium.com This suggests a potential to overcome existing resistance mechanisms. nih.gov
Furthermore, naturally occurring acetylenic thiophenes isolated from the roots of Echinops hoehnelii have shown significant antimalarial activity in mouse models. nih.govresearchgate.netmdpi.com Specific isolated compounds, such as 5-(penta-1,3-diynyl)-2-(3,4-dihydroxybut-1-ynyl)-thiophene, were found to decrease parasitemia levels significantly, confirming the potential of these natural products as leads for new antimalarial drugs. nih.govresearchgate.net The mechanism of action for some this compound-based antimalarials is thought to involve the inhibition of cyclin-dependent protein kinases (CDKs) in the parasite, such as Pfmrk. nih.gov
Table 4: Antimalarial Activity of Selected this compound Compounds
| Compound Type | Target/Organism | Key Findings | Reference |
|---|---|---|---|
| This compound-pyridine derivatives | Plasmodium falciparum | Act as type II kinase inhibitors, showing activity against multiple parasite stages. | flintbox.com |
| This compound-coupled aminoquinolines | Plasmodium falciparum (chloroquine-resistant strains) | Exhibited higher in vitro activity against chloroquine-resistant strains compared to susceptible ones. | nih.gov |
| Acetylenic thiophenes (natural products) | Plasmodium berghei (in vivo) | 5-(penta-1,3-diynyl)-2-(3,4-dihydroxybut-1-ynyl)-thiophene suppressed parasitemia by up to 50.2%. | nih.govresearchgate.net |
| This compound sulfonamides | Plasmodium falciparum (Pfmrk CDK) | Acted as potent inhibitors of the parasite's cyclin-dependent protein kinase. | nih.gov |
Other Therapeutic Applications (e.g., Antipsychotic, Anti-arrhythmic, Cardiovascular)
The structural versatility of the this compound ring has led to its incorporation into drugs with a wide range of therapeutic applications beyond those previously detailed. nih.govnih.gov
Antipsychotic Activity: The this compound ring serves as a bioisostere of the benzene (B151609) ring and is a key component of the atypical antipsychotic drug Olanzapine. nih.govwikipedia.org Olanzapine is a thienobenzodiazepine that exhibits high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors, a characteristic feature of many atypical antipsychotics. wikipedia.org Its mechanism of action is thought to involve the antagonism of these receptors. wikipedia.org Other this compound-containing compounds, such as those in the thioxanthene class, also block dopamine receptors and are used in the treatment of schizophrenia. encyclopedia.pub
Anti-arrhythmic Activity: this compound derivatives have been investigated for their potential to treat cardiac arrhythmias. researchgate.net Studies have reported the synthesis of pyrimidine and pyridine derivatives fused with a this compound ring that exhibit anti-arrhythmic properties. In some cases, these novel compounds were found to be more potent than reference drugs like lidocaine and procainamide. researchgate.net
Cardiovascular Applications: In the cardiovascular realm, several approved drugs contain a this compound moiety. nih.gov These include antiplatelet agents like Ticlopidine and Clopidogrel, which are crucial in preventing blood clots in conditions such as coronary artery disease and cerebrovascular disease. nih.gov The antihypertensive agent Eprosartan also features a this compound ring in its structure. nih.gov
Biochemistry and Molecular Interactions
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and their ability to engage in specific molecular interactions with biological targets. The electron-rich nature of the this compound ring and the presence of the sulfur heteroatom are key to its function as a versatile pharmacophore. nih.gov
The sulfur atom in the this compound ring can participate in additional hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the planarity and aromaticity of the ring can facilitate π-π stacking interactions with aromatic residues in protein binding sites, contributing to the stability of the drug-receptor complex. nih.govresearchgate.net
The geometry of this compound derivatives, both intramolecular and intermolecular, plays a crucial role in their biological function. The introduction of various substituents can distort the this compound nucleus and influence how the molecules pack in a solid state or interact in a biological environment. nih.gov For example, studies on thiophenes with oxygen-containing substituents have revealed various intermolecular contacts, such as S···O interactions and C-H···O hydrogen bonds, which can lead to the formation of specific supramolecular structures like chains and layers. nih.gov These non-covalent interactions are fundamental to molecular recognition at the active sites of enzymes and receptors, dictating the compound's efficacy and selectivity. researchgate.net
Environmental Chemistry and Desulfurization Applications
Hydrodesulfurization (HDS) Processes
Hydrodesulfurization (HDS) is the conventional and most widely used industrial process for removing sulfur from petroleum fractions. It is a catalytic chemical process that uses hydrogen (H₂) to break the carbon-sulfur (C-S) bonds in organosulfur compounds, converting the sulfur into hydrogen sulfide (B99878) (H₂S).
The HDS of thiophene on catalyst surfaces is understood to proceed primarily through two parallel reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netiaea.org The prevalence of one pathway over the other can be influenced by reaction conditions, such as temperature, and the specific catalyst used. iaea.org
Direct Desulfurization (DDS): In this pathway, the C-S bond is cleaved directly without prior hydrogenation of the this compound ring. researchgate.netberkeley.edu The this compound molecule adsorbs onto the catalyst surface, leading to the scission of the C-S bonds and the subsequent formation of a hydrocarbon (like butadiene) and hydrogen sulfide. berkeley.edu Density functional theory (DFT) calculations have shown that the direct C-S bond scission can have a significant activation barrier, suggesting it may be less favorable under certain conditions. cdu.edu.au
Hydrogenation (HYD): This pathway involves the hydrogenation of the this compound ring to form tetrahydrothis compound (B86538) (THT) as an intermediate. berkeley.educup.edu.cn Following the initial hydrogenation, the C-S bonds in the saturated THT ring are cleaved, which is a less energetically demanding step, ultimately releasing hydrogen sulfide and a C4 hydrocarbon like butane. cup.edu.cn Kinetic and isotopic data indicate that sulfur vacancies on the catalyst surface are involved in the activation of H₂ required for these hydrogenation steps. berkeley.edu
The reaction network for this compound HDS can be summarized as a sequence of primary reactions (DDS and HYD) occurring on the catalyst surface, followed by secondary reactions that hydrogenate the initial hydrocarbon products. berkeley.edu
Transition-metal sulfides are the cornerstone catalysts for HDS processes, with molybdenum disulfide (MoS₂) being the most extensively studied and utilized. mdpi.comnih.gov These catalysts are typically supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). nih.gov
The catalytic activity of MoS₂ is attributed to its unique layered structure. The active sites for the HDS reaction are located at the edges of the MoS₂ nanoparticles, specifically at coordinatively unsaturated sites (CUS) or sulfur vacancies. researchgate.netnih.gov The basal planes of MoS₂ are considered relatively inert. mdpi.com The morphology, orientation, and stacking of the MoS₂ slabs significantly influence the catalyst's performance. mdpi.com
To enhance the catalytic activity, promoters such as cobalt (Co) or nickel (Ni) are often added to the MoS₂ catalyst. mdpi.commdpi.com These promoters are located at the edges of the MoS₂ slabs, forming what is known as the "CoMoS" or "NiMoS" phase. mdpi.com This synergistic interaction between the promoter metal and MoS₂ is crucial for achieving high desulfurization efficiencies. mdpi.com Tungsten disulfide (WS₂) is another effective HDS catalyst that functions similarly to MoS₂. mdpi.com The electronic structure of the transition metal sulfide, particularly the interaction between metal d-orbitals and sulfur p-orbitals, is a key determinant of its catalytic activity. researchgate.net
| Catalyst Component | Role in this compound HDS | Key Structural Feature |
|---|---|---|
| Molybdenum Disulfide (MoS₂) | Primary active phase for C-S bond cleavage and hydrogenation. nih.gov | Layered structure with active sites at edges and corners. nih.gov |
| Tungsten Disulfide (WS₂) | Active phase, similar in function to MoS₂. mdpi.com | Layered structure analogous to MoS₂. |
| Cobalt (Co) / Nickel (Ni) | Promoter; enhances the intrinsic activity of MoS₂ or WS₂. mdpi.commdpi.com | Forms "CoMoS" or "NiMoS" phase at the edges of MoS₂ slabs. mdpi.com |
| Alumina (γ-Al₂O₃) | High-surface-area support material. nih.gov | Provides mechanical strength and dispersion for the active metal sulfide phases. |
Oxidative Desulfurization (ODS)
Oxidative desulfurization (ODS) represents an alternative technology to HDS that operates under much milder conditions of temperature and pressure and does not require hydrogen gas. researchgate.net The fundamental principle of ODS is to selectively oxidize the sulfur atoms in thiophenic compounds to their corresponding sulfoxides and subsequently to sulfones. nih.gov These oxidized sulfur compounds are more polar than the parent thiophenes and can be easily removed from the nonpolar fuel matrix by solvent extraction or adsorption.
Various oxidizing agents have been employed, including hydrogen peroxide, peroxyacetic acid, and molecular oxygen. nih.govresearchgate.netresearchgate.net The process can be enhanced by using catalysts, such as titanium-containing zeolites or metallophthalocyanines, to facilitate the oxidation reaction. nih.govresearchgate.net For instance, studies using TiO₂/ZSM-12 catalysts with hydrogen peroxide as the oxidant have demonstrated significant conversion of this compound. researchgate.net
Photocatalytic Oxidative Desulfurization (PODS) is an advanced ODS technique that utilizes a photocatalyst and a light source to generate highly reactive oxidative species. researchgate.netmdpi.com This method is considered environmentally friendly and can achieve high desulfurization rates at ambient temperature and pressure. researchgate.net
The process involves the irradiation of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), bismuth vanadate (B1173111) (BiVO₄), or V₂O₅-ZnO nanocomposites, with light of a suitable wavelength (UV or visible). researchgate.netmdpi.cominoe.ro This generates electron-hole pairs in the catalyst. The photogenerated holes and electrons react with adsorbed water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.gov These radicals then attack the electron-rich sulfur atom of the this compound molecule, oxidizing it to sulfoxides or sulfones, or in some cases, completely mineralizing it to SO₃, CO₂, and H₂O. researchgate.netnih.gov The kinetics of PODS reactions are often described by the Langmuir-Hinshelwood model, following a pseudo-first-order rate law. mdpi.comresearchgate.net
| Photocatalyst | Light Source | Key Findings/Mechanism |
|---|---|---|
| TiO₂ | UV-C researchgate.net | Effective for oxidizing thiophenic compounds; process is influenced by temperature, pH, and solvent. researchgate.net |
| V₂O₅-ZnO Nanocomposite | Visible Light mdpi.com | Demonstrated significantly enhanced photocatalytic efficiency compared to pure ZnO, with the reaction following a pseudo-first-order model. mdpi.comresearchgate.net |
| BiVO₄ | Visible Light inoe.ro | Shows strong absorption in the visible light region and exhibits high photocatalytic desulfurization activity in the presence of H₂O₂. inoe.ro |
| Ni₂Mo₆S₈ (Chevrel Phase) | Visible Light nih.gov | Functions via a photo-oxidative mechanism where generated radicals attack adsorbed this compound molecules. nih.gov |
Desulfurization in Supercritical Water
Supercritical water (SCW), which exists at temperatures and pressures above its critical point (374 °C, 22.1 MPa), has been investigated as a medium for desulfurization. In its supercritical state, water acts as a nonpolar solvent with unique properties that can facilitate chemical reactions.
Research has shown that this compound can be successfully desulfurized in supercritical water, particularly in the presence of an alkali such as sodium hydroxide (B78521) (NaOH). oup.comresearchgate.net The reaction, conducted at 400 °C, proceeds through the heterolytic cleavage of the C–S–C bond in the this compound ring. oup.comoup.com This process disintegrates the this compound molecule, converting the sulfur into sulfide ions (S²⁻) and breaking down the carbon backbone into smaller carboxylic acids, including formic, acetic, and succinic acids, within an hour. oup.comoup.com The presence of a methyl group on the this compound ring has been observed to enhance the degree of desulfurization in SCW compared to unsubstituted this compound. researchgate.net
Future Research Directions and Emerging Trends
Novel Thiophene Architectures and Functionalization Strategies
The development of new methods for the asymmetric transformation of this compound is a significant area of research. rsc.org This includes strategies for both functionalization and catalytic asymmetric dearomatization (CADA) to create chiral this compound derivatives. rsc.org Researchers are designing substrates that enable stereoselective intramolecular reactions, leading to the formation of axially chiral naphthyl-benzothis compound derivatives and this compound-dearomatized chiral spiranes. rsc.org These methods often utilize versatile intermediates like vinylidene ortho-quinone methide (VQM) to activate the otherwise inert this compound structure. rsc.org The ability to construct complex, three-dimensional, and chiral this compound-based structures opens up new possibilities for their application in areas such as organic semiconducting materials and pharmaceutical science. rsc.org
Furthermore, the synthesis of highly functionalized this compound heterocycles with diverse substituents remains a key focus. easychair.org For instance, novel series of ethyl 2-(2-chloroacetamido)-4-methyl-5-(arylcarbamoyl)this compound-3-carboxylate derivatives have been synthesized, demonstrating the ongoing efforts to create libraries of complex this compound compounds. easychair.org The functionalization of this compound-capped diketopyrrolopyrrole (DPP) derivatives with amide-containing substituents is another emerging area, aiming to regulate their self-assembly and tune their optoelectronic properties through noncovalent interactions. chemrxiv.org
Integration of this compound in Advanced Hybrid Materials
The incorporation of this compound-based polymers with other materials to form advanced hybrids is a rapidly growing field of research. These hybrid materials often exhibit synergistic properties that surpass those of their individual components. For example, the combination of polythis compound with graphene has been shown to augment the characteristics of the resulting nanocomposite. researchgate.net The π-conjugated system of conducting polymers like polythis compound can interact with the two-dimensional sp2 hybridized nanosheet structure of graphene, leading to materials with enhanced electrical conductivity and stability. researchgate.net
This compound derivatives are also being explored as key components in hybrid materials for electrochemical energy storage. researchgate.net Electroactive conducting polymers (ECPs) based on N-doping copolymers of this compound derivatives are being investigated as pseudocapacitive materials for supercapacitor electrodes. researchgate.net Additionally, this compound derivatives are being designed and synthesized as electrode materials for high-performance sodium-ion batteries. rsc.org For instance, sodium thieno[3,2-b]this compound-2,5-dicarboxylate has demonstrated high reversible capacity, excellent rate capability, and stability, highlighting the potential of this compound-based organic compounds in next-generation energy storage devices. rsc.org
Rational Design of this compound Derivatives for Enhanced Performance in Devices and Biological Systems
The rational, structure-based design of this compound derivatives is a powerful strategy for developing new compounds with specific functions. In medicinal chemistry, this approach is being used to create novel antibacterial agents that target unique cellular processes in bacteria, such as two-component signal transduction systems (TCSs). nih.gov By designing this compound derivatives that inhibit bacterial histidine kinases, researchers have identified compounds with broad-spectrum antimicrobial activity. nih.gov The versatility of the this compound ring allows for structural modifications that can enhance receptor binding, selectivity, and potency, making it an attractive scaffold for targeting cancer-related proteins as well. mdpi.com
In the realm of materials science, the rational design of this compound-based materials is crucial for optimizing their performance in electronic and optoelectronic devices. acs.org Thieno[3,4-b]this compound (TbT), for example, possesses a unique quinoid-resonance effect that can be harnessed to modulate electronic structures. acs.org While its use in polymer donor materials has been successful, its application in small-molecule optoelectronic materials is an emerging area. acs.org The well-defined molecular structures of small molecules facilitate the establishment of clear structure-property relationships, providing valuable insights for the design of new materials with improved device performance. acs.org The incorporation of fused-thiophene units into sensitizers for dye-sensitized solar cells is another example of rational design, leading to red-shifted absorption, tuned energy levels, and improved photovoltaic performance and stability. mdpi.com
Exploration of New Catalytic Systems for this compound Synthesis
The development of novel and more efficient catalytic systems for the synthesis of thiophenes is a cornerstone of advancing this compound chemistry. Researchers are actively exploring new catalysts that can operate under milder conditions and offer greater selectivity. For example, novel catalysts based on chromium-substituted iron oxide hydroxide (B78521) have been shown to synthesize thiophenes at temperatures 140 °C lower than current industrial catalysts. rsc.org This represents a significant step towards more energy-efficient and sustainable industrial processes.
Metal-catalyzed heterocyclization is a powerful strategy for the regioselective and atom-economical synthesis of substituted thiophenes. bohrium.com Copper- and rhodium-based catalysts are being employed in various annulation and cycloaddition reactions to construct the this compound ring. bohrium.com However, there is also a growing interest in metal-free synthetic approaches. bohrium.com These methods aim to avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. bohrium.com Additionally, recent years have seen the development of new procedures that improve regioselectivity, efficiency, and yield in this compound synthesis, including one-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions. bohrium.com
Deepening Understanding of Structure-Property-Function Relationships through Advanced Computational and Experimental Techniques
A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties and functions is critical for the rational design of new materials. Advanced computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are increasingly being used to investigate the electronic and structural characteristics of this compound-based materials. researchgate.net These computational studies provide insights into properties like HOMO-LUMO gaps, intramolecular charge transfer, and absorption and emission spectra, which are crucial for optoelectronic applications. researchgate.net For instance, computational methods have been used to study the electronic structure and physical-chemical properties of this compound derivatives to understand their reactivity. researchgate.net
These computational approaches are often combined with advanced experimental techniques to validate the theoretical findings and provide a comprehensive picture of the material's behavior. rsc.org For example, NMR experiments are used in conjunction with quantum mechanical calculations to examine the conformational preferences of this compound-based arylamides. rsc.org This combined approach allows for the accurate prediction of the structures of more complex systems like foldamers. rsc.org By elucidating the interplay between molecular structure, supramolecular interactions, and key properties such as charge transport and light emission, researchers can optimize this compound-based materials for specific applications. thieme-connect.com
Sustainable and Green Approaches in this compound Chemistry
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis and application of this compound derivatives. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamscience.com One key area of focus is the use of greener solvents. For instance, the palladium-catalyzed direct C–H arylation of this compound derivatives has been successfully performed in water, including industrial wastewater, which improves the green metrics of the process. rsc.org
The development of eco-friendly chemical compounds is a priority for fostering a sustainable environment. uu.nl In this context, researchers are designing and synthesizing novel this compound-based surfactants and evaluating their entire life cycle to balance their performance with their environmental impact. uu.nlmdpi.com This includes assessing their biodegradability and ecotoxicological effects. uu.nlmdpi.com Furthermore, new synthetic methodologies are being developed that utilize non-toxic, inexpensive, and readily available inorganic reagents and environmentally benign solvents like ethanol. nih.gov These green methodologies often involve milder reaction conditions and result in high product yields, offering a more sustainable alternative to traditional synthetic routes. nih.gov
Development of this compound-Based Smart Materials and Responsive Systems
This compound-based materials are increasingly being utilized in the development of smart materials and responsive systems that can change their properties in response to external stimuli. These materials are finding applications in a wide range of fields, including sensors, actuators, and electrochromic devices. bohrium.com The unique electronic and optical properties of this compound-based oligomers and polymers make them excellent candidates for these applications. bohrium.com
For example, this compound-based polymers with tailored electronic properties are being developed for use in solid-state electrochromic devices. cnr.it By synthetically tuning the polymer structure, researchers can control the material's redox potentials, color contrast, and switching times. cnr.it this compound-based materials also have great potential as fluorimetric or colorimetric indicators for the recognition of biomolecules like proteins and DNA. bohrium.com The merging of this compound with other elements, such as boron, is leading to new building blocks for functional materials with applications in sensing and as molecular switches. rsc.org The strong Lewis acid character of the boron atom in these thienylboranes can facilitate intra- and intermolecular interactions that further enrich the chemical and electronic properties of the material. rsc.org
Q & A
What are the primary synthetic routes for thiophene, and how do reaction conditions influence product purity?
This compound is synthesized via methods such as the Paal-Knorr synthesis , where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (PS) under controlled heating . Alternative routes include cyclization of acetylene derivatives with sulfur sources. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield and purity. For example, excessive heating during Paal-Knorr synthesis may lead to side reactions, necessitating purification via fractional distillation or chromatography .
How does this compound’s reactivity in electrophilic substitution reactions compare to benzene, and what factors explain discrepancies in reported regioselectivity?
This compound undergoes electrophilic substitution preferentially at the C2 position due to aromatic π-electron delocalization and sulfur’s electron-donating resonance effects. However, conflicting literature reports on regioselectivity (e.g., C2 vs. C3 substitution under nitration) may arise from solvent effects, electrophile strength, or substituent electronic modulation. For instance, strong electron-withdrawing groups (EWGs) can redirect attack to C3. Researchers should validate conditions using kinetic studies or computational models (e.g., DFT) to resolve contradictions .
What advanced analytical techniques are recommended for quantifying trace this compound in benzene, and how are detection limits optimized?
Gas chromatography (GC) coupled with sulfur-selective detectors (e.g., AED , PFPD , or SCD ) is optimal for quantifying this compound in benzene at 0.02–2.18 mg/kg. Detection limits are improved by optimizing column polarity (e.g., DB-1 capillary columns), injection volume, and split ratios. Calibration with internal standards (e.g., this compound-d) minimizes matrix effects. Pre-concentration via liquid-liquid extraction or solid-phase microextraction (SPME) enhances sensitivity .
What personal protective equipment (PPE) is essential for handling this compound in laboratory settings, and how do glove materials affect breakthrough times?
For routine handling, nitrile rubber gloves (11–13 mil thickness) provide 1-hour breakthrough resistance. For prolonged exposure or spills, butyl rubber gloves (12–15 mil) offer >4-hour protection. Respiratory protection (NIOSH-approved respirators with organic vapor cartridges) is required above exposure limits (e.g., 20 ppm). Eye protection mandates sealed goggles and face shields to prevent splash contact .
How can density functional theory (DFT) elucidate this compound’s electronic properties and predict reaction pathways?
DFT calculations (e.g., B3LYP/6-31G *) accurately model this compound’s aromaticity, frontier molecular orbitals (HOMO/LUMO), and regioselectivity. For example, Fukui function analysis identifies nucleophilic/electrophilic sites, while solvent effects are incorporated via polarizable continuum models (PCM). Comparative studies with MP2 or CCSD(T) validate accuracy, particularly for excited-state behavior .
What strategies are employed to design this compound-based pharmaceuticals with enhanced bioavailability and target specificity?
This compound derivatives are modified via bioisosteric replacement (e.g., replacing benzene rings) or functionalization (e.g., sulfonation, halogenation). Computational docking (e.g., AutoDock) predicts binding affinities to targets like STAT3 or α7-nAChR. Pharmacokinetic optimization involves logP adjustments (via alkyl chain tuning) and metabolic stability testing (e.g., cytochrome P450 assays) .
How do this compound-containing polymers enhance performance in organic electronics, and what challenges exist in scalability?
Poly(3-hexylthis compound) (P3HT) and PBTTT exhibit high charge mobility in thin-film transistors (TFTs) due to π-π stacking. Device performance depends on annealing temperature and solvent choice (e.g., chlorobenzene vs. dichlorobenzene). Scalability challenges include batch-to-batch reproducibility and minimizing defects (e.g., grain boundaries) via roll-to-roll processing .
What methodologies address contradictory data on this compound’s environmental persistence and ecotoxicological impact?
Discrepancies in biodegradation rates (e.g., soil vs. aquatic systems) are resolved using OECD 301/302 tests under standardized conditions. Ecotoxicity is assessed via Daphnia magna or Aliivibrio fischeri bioassays. Researchers must report test parameters (e.g., pH, microbial consortia) to enable cross-study comparisons .
How do mechanistic studies explain this compound’s role in catalytic desulfurization processes?
In hydrodesulfurization (HDS) , this compound adsorbs onto MoS catalysts via sulfur-metal interactions, followed by C-S bond cleavage. In situ FTIR and X-ray absorption spectroscopy (XAS) track intermediate formation. Catalyst doping (e.g., Co-promoted MoS) enhances activity by modifying electronic structures .
What interdisciplinary approaches integrate this compound chemistry with materials science and biomedicine?
This compound derivatives are used in photodynamic therapy (PDT) photosensitizers, leveraging their tunable absorption spectra. In materials science, this compound-based metal-organic frameworks (MOFs) capture HS via host-guest interactions. Collaborative efforts combine synthetic chemistry, computational modeling, and device engineering to optimize multifunctionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
